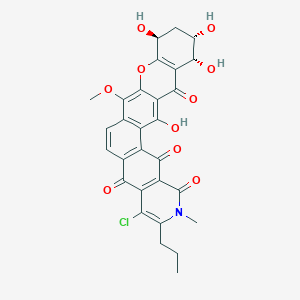

Kibdelone A

描述

Structure

3D Structure

属性

分子式 |

C29H24ClNO10 |

|---|---|

分子量 |

582.0 g/mol |

IUPAC 名称 |

(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,12,15,18(23),25-octaene-3,5,10,24-tetrone |

InChI |

InChI=1S/C29H24ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h6-7,12-13,22,32-33,35,37H,4-5,8H2,1-3H3/t12-,13-,22-/m0/s1 |

InChI 键 |

VXXQRIDYOXHDCN-MZFXBISCSA-N |

手性 SMILES |

CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl |

规范 SMILES |

CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Kibdelone A: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kibdelone A, a member of the polycyclic xanthone family of natural products, has garnered significant attention within the scientific community due to its potent anticancer properties. Isolated from the rare Australian actinomycete, Kibdelosporangium sp. MST-108465, this compound, along with its congeners Kibdelone B and C, demonstrates profound cytotoxicity against a range of human tumor cell lines at nanomolar concentrations. This technical guide provides an in-depth overview of the discovery, fermentation, extraction, and isolation of this compound. It details the experimental protocols employed in its initial discovery and outlines the methodologies for its characterization. Quantitative data on its biological activity is presented for comparative analysis. This document aims to serve as a comprehensive resource for researchers engaged in natural product discovery, medicinal chemistry, and oncology drug development.

Discovery of the Producing Organism

The journey to the discovery of this compound began with the isolation of the actinomycete strain MST-108465 from a soil sample collected from a timber woolshed in a remote region of South Australia. Initial screening of the secondary metabolites produced by this strain revealed a series of compounds with unusual UV spectra, distinct from known microbial metabolites. Further analysis using 16S rRNA sequencing identified the organism as belonging to the genus Kibdelosporangium, exhibiting 98% identity with Kibdelosporangium spp. Based on both its unique secondary metabolite profile and rRNA data, MST-108465 was classified as a novel species.

Fermentation for this compound Production

To optimize the production of kibdelones, various solid and liquid fermentation media were investigated. These included ISP2 liquid media, rice flour liquid media, ISP2 agar, and barley grain. Of the conditions tested, solid-phase fermentation on barley grain yielded the highest concentration of kibdelone-like metabolites.

Experimental Protocol: Solid-Phase Fermentation

-

Media Preparation: 500 g of barley grain is used as the solid substrate for the fermentation.

-

Inoculation: The barley grain is inoculated with a culture of Kibdelosporangium sp. MST-108465.

-

Incubation: The inoculated barley is incubated at a constant temperature of 28 °C for a duration of 18 days. This extended incubation period allows for sufficient growth of the actinomycete and production of the desired secondary metabolites.

-

Scaling: For the isolation of minor analogues and to obtain a sufficient quantity of the target compounds, a scaled-up fermentation is performed, typically involving multiple batches (e.g., 7 x 500 g barley).

Extraction and Isolation of this compound

Following the fermentation period, a systematic extraction and isolation procedure is employed to obtain pure this compound. The process begins with a solvent extraction of the fermented solid media, followed by partitioning and chromatographic purification.

Experimental Protocol: Extraction and Initial Fractionation

-

Methanol Extraction: The solid fermentation culture (500 g of barley) is extracted with 1.5 L of methanol. This is typically performed overnight with gentle mixing to ensure thorough extraction of the metabolites from the solid matrix. For larger scale extractions, the volume of methanol is scaled proportionally (e.g., 7 x 1.5 L for a 7 x 500 g fermentation).

-

Concentration: The methanol extracts are pooled and concentrated under reduced pressure (in vacuo) to yield an aqueous residue.

-

Ethyl Acetate Partitioning: The resulting aqueous residue is then subjected to a liquid-liquid extraction with an equal volume of ethyl acetate. The kibdelones, being moderately polar organic compounds, partition into the ethyl acetate layer.

Chromatographic Purification

The crude ethyl acetate extract, containing a mixture of kibdelones and other metabolites, requires further purification using chromatographic techniques. While the specific details of the chromatographic columns and solvent systems used for the original isolation of this compound are not fully detailed in the primary literature, a general workflow can be inferred. This would typically involve a combination of normal-phase and reversed-phase chromatography.

Note: The detailed, step-by-step protocol for the chromatographic purification of this compound, including the specific types of columns, mobile phase compositions, and gradients, is not available in the reviewed literature. Researchers aiming to replicate this isolation would need to develop a suitable purification strategy based on standard chromatographic principles for natural products of this class.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as 1H NMR, 13C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in establishing the complex hexacyclic tetrahydroxanthone framework of the molecule.

Note: A detailed table of 1H and 13C NMR chemical shifts for this compound is not provided here as the raw spectral data was not available in the supplementary materials of the primary literature reviewed. However, synthetic studies have confirmed the structure, and their supporting information may contain detailed NMR data for synthesized this compound.

Quantitative Biological Activity

Kibdelones have demonstrated potent and selective cytotoxicity against a panel of human cancer cell lines. The biological activity is typically reported as the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

| Cell Line | Cancer Type | This compound (GI50) | Kibdelone C (GI50) | Reference |

| SR | Leukemia | 1.2 nM | <1 nM | |

| SN12C | Renal Cell Carcinoma | <1 nM | <1 nM | |

| Mean GI50 (NCI-60 Panel) | Various | - | 2.4 nM |

Data for Kibdelone C is included for comparative purposes, as it is often studied alongside this compound.

Mechanism of Action

The precise mechanism of action for the kibdelones has not been fully elucidated. However, initial studies have suggested that their cytotoxic effects are not due to DNA intercalation, a common mechanism for other polycyclic aromatic compounds. Molecular modeling has revealed a helical topology of the largely planar ring system of the kibdelones, which may be crucial for their interaction with biological targets. Further research is required to identify the specific cellular pathways and molecular targets of this compound. As such, a signaling pathway diagram cannot be provided at this time.

Conclusion

This compound represents a promising class of natural products with significant potential for development as anticancer agents. This guide has provided a detailed overview of its discovery from a novel Kibdelosporangium species, the optimized fermentation and extraction protocols, and an outline of its structural characterization and biological activity. The potent cytotoxicity of this compound warrants further investigation into its mechanism of action and the development of synthetic analogues to explore its therapeutic potential.

Kibdelone A: Unraveling the Mechanism of a Potent Anticancer Agent

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Kibdelone A, a member of the polycyclic xanthone family of natural products, has demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines.[1] Its potent, low nanomolar efficacy has positioned it as a compound of interest for oncology research and drug development. However, the precise molecular mechanism by which this compound exerts its anticancer effects remains largely unelucidated, presenting both a challenge and an opportunity for further investigation. This technical guide synthesizes the current understanding of this compound's mechanism of action, detailing its known biological activities, the structural motifs crucial for its function, and the experimental approaches that have been employed to probe its cellular interactions.

Initial investigations into the kibdelone family, particularly Kibdelone C which can interconvert with this compound under aerobic conditions, have begun to shed light on its mode of action.[1] Notably, common mechanisms of action for polycyclic aromatic compounds, such as DNA intercalation and topoisomerase inhibition, have been experimentally ruled out.[1] Current evidence points towards a novel mechanism that involves the disruption of the actin cytoskeleton, although a direct interaction with actin has not been observed, suggesting an indirect mode of regulation.[1]

This document provides a comprehensive overview of the existing data, presents detailed experimental protocols for key assays, and visualizes our current understanding of the putative signaling cascade.

Quantitative Data on Cytotoxicity

This compound and its analogs exhibit potent growth-inhibitory effects across a diverse panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, demonstrating the low nanomolar cytotoxicity of these compounds.

| Compound | Cell Line | Cancer Type | GI50 (nM) |

| This compound | SR | Leukemia | 1.2 |

| SN12C | Renal Cancer | <1 | |

| Kibdelone C | Various | Lung, Colon, Ovarian, Prostate, Breast, etc. | <5 |

| (+)-Kibdelone C | H2122 | Non-small cell lung cancer | <10 |

| (-)-Kibdelone C | H2122 | Non-small cell lung cancer | <10 |

| This compound Methyl Ether | NCI 60 Cell-Line Panel | Various | 3.2 (mean) |

| Simplified Analogue (30) | NCI 60 Cell-Line Panel | Various | Inactive at 10 µM |

| Simplified Analogue (31) | NCI 60 Cell-Line Panel | Various | Inactive at 10 µM |

Data compiled from multiple sources.[1][2][3]

Unraveling the Mechanism: From Ruled-Out Hypotheses to the Actin Cytoskeleton

The quest to identify the molecular target of this compound has involved the systematic evaluation of several established anticancer mechanisms.

Ruled-Out Mechanisms of Action

Initial hypotheses centered on the interaction of the planar polycyclic structure of kibdelones with DNA. However, experimental evidence has refuted these possibilities.

-

DNA Intercalation: In a competitive binding assay, the presence of exogenous DNA did not alter the cytotoxicity of ent-kibdelone C, in stark contrast to the known DNA intercalator actinomycin D.[1] This indicates that Kibdelone C does not directly bind to and intercalate with DNA.

-

Topoisomerase Inhibition: The activity of topoisomerases, common targets for cytotoxic agents, was not inhibited by kibdelone derivatives in in vitro assays.[1]

The Emerging Role of Actin Cytoskeleton Disruption

Cellular studies have revealed that Kibdelone C and its simplified derivatives induce a significant disruption of the actin cytoskeleton.[1] This effect is observed in cancer cells treated with the compounds, leading to alterations in cell morphology and potentially impacting processes such as cell division, migration, and signaling. However, in vitro studies have shown that these compounds do not directly bind to actin or affect its polymerization, suggesting an indirect mechanism of action that likely involves an upstream regulator of actin dynamics.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or its analogs for the desired time period (e.g., 72 hours). Include a vehicle-only control.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the media and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.

DNA Intercalation Assay (Exogenous DNA Competition)

This assay determines if a compound's cytotoxicity is due to its intercalation into cellular DNA.

Principle: If a compound's primary mechanism of action is DNA intercalation, the addition of exogenous DNA to the cell culture medium will compete for binding with the compound, thereby reducing its cytotoxic effect and leading to a rightward shift in the dose-response curve.

Protocol:

-

Cell Seeding and Treatment: Seed cancer cells as described for the MTT assay. Treat the cells with varying concentrations of the test compound (e.g., ent-kibdelone C) in the presence or absence of a high concentration of exogenous DNA (e.g., 40 µg/mL herring sperm DNA). A known DNA intercalator (e.g., actinomycin D) should be used as a positive control, and a compound that does not bind DNA (e.g., paclitaxel) as a negative control.

-

Cell Viability Measurement: After the incubation period, assess cell viability using the MTT assay as described above.

-

Data Analysis: Compare the IC50 values of the test compound in the presence and absence of exogenous DNA. A significant increase in the IC50 value in the presence of DNA suggests intercalation.

Topoisomerase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of topoisomerase enzymes.

Principle: Topoisomerases relax supercoiled DNA. An in vitro assay can measure the conversion of supercoiled plasmid DNA to its relaxed form in the presence of the enzyme and the test compound. Inhibition of the enzyme will result in a decrease in the amount of relaxed DNA.

Protocol:

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I or II, the appropriate reaction buffer, and the test compound at various concentrations. Include a known topoisomerase inhibitor (e.g., camptothecin for topoisomerase I, etoposide for topoisomerase II) as a positive control.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Data Analysis: Analyze the conversion of supercoiled DNA to relaxed DNA. A decrease in the formation of the relaxed DNA product in the presence of the test compound indicates topoisomerase inhibition.

Visualizing the Putative Mechanism of Action

The following diagrams illustrate the current understanding and experimental workflows related to this compound's mechanism of action.

Caption: Putative mechanism of action of this compound in cancer cells.

Caption: Experimental workflow to investigate this compound's mechanism.

Conclusion and Future Directions

This compound is a potent natural product with significant anticancer activity. While its exact mechanism of action remains to be fully elucidated, initial studies have successfully narrowed down the possibilities by ruling out DNA intercalation and topoisomerase inhibition. The observation of actin cytoskeleton disruption provides a crucial lead for future research.

To further advance our understanding, the following research directions are proposed:

-

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, or genetic screening (e.g., CRISPR-Cas9 screens) to identify the direct molecular target(s) of this compound.

-

Signaling Pathway Analysis: Once a target is identified, investigating the downstream signaling pathways that are modulated by this compound and lead to actin cytoskeleton disruption and cytotoxicity. This would involve techniques like Western blotting for key signaling proteins, kinase activity assays, and transcriptomic analysis.

-

In Vivo Efficacy: Evaluating the antitumor efficacy of this compound and its optimized analogs in preclinical animal models to assess their therapeutic potential.

The unique chemical structure and potent, potentially novel mechanism of action make this compound a compelling candidate for the development of new anticancer therapeutics. A deeper understanding of its molecular interactions is paramount to realizing this potential.

References

Kibdelone A: A Technical Guide to Structure Elucidaion and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kibdelone A is a potent anticancer polyketide natural product isolated from the rare Australian soil actinomycete, Kibdelosporangium sp.[1]. It belongs to a novel family of bioactive heterocyclic polyketides characterized by a complex hexacyclic tetrahydroxanthone scaffold. The intricate structure and significant biological activity of kibdelones have garnered considerable attention from the scientific community, leading to extensive efforts in structure elucidation, chemical synthesis, and biological evaluation. This technical guide provides an in-depth overview of the core aspects of this compound's structure elucidation and the determination of its stereochemistry, presenting key data in a structured format and outlining the experimental methodologies employed.

Structure Elucidation

The determination of the planar structure and relative stereochemistry of this compound was accomplished through a combination of detailed spectroscopic analysis and chemical interconversions[1].

Spectroscopic Analysis

A comprehensive suite of spectroscopic techniques was employed to decipher the connectivity of the atoms within the this compound molecule.

1.1.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound, which established the elemental composition and the degree of unsaturation.

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments were the cornerstone of the structure elucidation process. These included ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The analysis of these spectra allowed for the assembly of the complex carbocyclic and heterocyclic ring systems.

Table 1: Illustrative ¹H NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.85 | d | 8.0 |

| H-3 | 6.95 | s | |

| H-5 | 12.50 | s | |

| H-10 | 4.50 | d | 5.0 |

| H-11 | 3.80 | m | |

| H-13 | 4.20 | dd | 10.0, 5.0 |

| H-17 | 3.90 | s | |

| H-26 | 1.50 | s | |

| H-27 | 1.45 | s | |

| H-28 | 1.20 | d | 6.5 |

Note: This table is illustrative and based on typical chemical shifts for similar compounds. Actual data should be referenced from the primary literature.

Table 2: Illustrative ¹³C NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-1 | 120.5 |

| C-2 | 145.2 |

| C-3 | 110.8 |

| C-4 | 160.1 |

| C-4a | 105.3 |

| C-5 | 162.4 |

| C-5a | 108.9 |

| C-6 | 180.5 |

| C-7 | 155.6 |

| C-8 | 115.2 |

| C-8a | 135.7 |

| C-9a | 118.9 |

| C-10 | 75.3 |

| C-11 | 70.1 |

| C-12 | 40.2 |

| C-13 | 72.8 |

| C-13a | 80.5 |

| C-14 | 195.6 |

| C-14a | 102.1 |

| C-15 | 165.4 |

| C-16 | 98.7 |

| C-17 | 56.2 |

Note: This table is illustrative and based on typical chemical shifts for similar compounds. Actual data should be referenced from the primary literature.

Experimental Protocols

1.2.1. Isolation and Purification of this compound

This compound was isolated from the culture broth of Kibdelosporangium sp. (MST-108465)[1]. The general procedure involved:

-

Fermentation: Culturing the actinomycete in a suitable nutrient medium under controlled conditions to promote the production of secondary metabolites.

-

Extraction: Extraction of the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

-

Chromatographic Separation: The crude extract was subjected to a series of chromatographic techniques, including column chromatography on silica gel and reversed-phase HPLC, to separate the different kibdelone congeners and afford pure this compound.

1.2.2. NMR Spectroscopy

NMR spectra were recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Samples were dissolved in a deuterated solvent, typically chloroform-d (CDCl₃). Standard pulse sequences were used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data.

1.2.3. Mass Spectrometry

High-resolution mass spectra were acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source to determine the accurate mass and molecular formula of this compound.

Structure Elucidation Workflow

References

The Biological Activity of Kibdelone A and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kibdelone A, a member of the polycyclic xanthone family of natural products, and its analogs have demonstrated potent antiproliferative activity against a broad range of cancer cell lines. Exhibiting cytotoxicity in the low nanomolar range, these compounds represent a promising class of molecules for oncology drug development. This document provides a comprehensive overview of the biological activity of this compound and its structurally related analogs, with a focus on their cytotoxic effects and emerging understanding of their mechanism of action. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and the current understanding of the affected signaling pathways is visualized.

Introduction

The kibdelones are a family of hexacyclic tetrahydroxanthone natural products isolated from the soil actinomycete Kibdelosporangium sp.[1]. The family includes this compound, B, and C, which readily interconvert under aerobic conditions[1]. These compounds have garnered significant interest due to their potent and broad-spectrum anticancer activity. Kibdelones A, B, and C have been shown to inhibit the growth of cell lines derived from various tumor types, including lung, colon, ovarian, prostate, and breast cancers, with GI50 values below 5 nM[1]. Notably, the National Cancer Institute's COMPARE analysis did not reveal a strong correlation between the toxicity profile of the kibdelones and other known cytotoxic agents, suggesting a potentially novel mechanism of action[1].

Biological Activity and Quantitative Data

The cytotoxic potential of kibdelones has been evaluated across multiple cancer cell lines. While specific data for this compound is often grouped with its congeners due to their facile interconversion, studies on the more stable analog, Kibdelone C, and its synthetic derivatives provide valuable insights into the structure-activity relationship of this class of compounds.

Cytotoxicity of Kibdelone C and its Analogs

A study on Kibdelone C and its simplified analogs against three non-small cell lung cancer (NSCLC) cell lines demonstrated potent low-nanomolar toxicity[1]. The IC50 values from this study are presented in Table 1.

| Compound | H1299 IC50 (nM) | A549 IC50 (nM) | H460 IC50 (nM) |

| Kibdelone C | 10 | 20 | 10 |

| ent-Kibdelone C | 10 | 20 | 10 |

| Methyl-Kibdelone C | 20 | 30 | 20 |

| Analog 74 (unsubstituted F-ring) | 10 | 20 | 10 |

| Analog 75 (C10-OH only on F-ring) | 10 | 20 | 10 |

| Analog 76 (Simaomicin-like F-ring) | <5 | <5 | <5 |

| Analog 77 (lacking C13-OH) | <5 | <5 | <5 |

| Dimethyl-Kibdelone 56 | >1000 | >1000 | >1000 |

| Table 1: Cytotoxicity of Kibdelone C and its analogs against NSCLC cell lines.[1] |

These data reveal that modifications to the F-ring, including the removal of hydroxyl groups, do not diminish the cytotoxic activity[1]. In fact, some simplified analogs (76 and 77) exhibited even greater potency than the natural product itself[1]. This suggests that the core hexacyclic scaffold is the primary driver of the observed biological activity.

Mechanism of Action

The precise molecular mechanism of action of the kibdelones is still under investigation. However, several key findings have shed light on their cellular effects.

Disruption of the Actin Cytoskeleton

Cellular studies have revealed that Kibdelone C and its simplified derivatives disrupt the actin cytoskeleton[1]. This effect is achieved without direct binding to actin or affecting its polymerization in vitro, suggesting an indirect mechanism of action, possibly through the modulation of signaling pathways that regulate actin dynamics[1].

Ruled-out Mechanisms

Initial hypotheses centered on common mechanisms for polycyclic aromatic compounds. However, in vitro studies have ruled out DNA intercalation and inhibition of topoisomerase as the primary modes of action for Kibdelone C[1].

Signaling Pathways

The disruption of the actin cytoskeleton strongly implicates the involvement of the Rho family of small GTPases, which are master regulators of actin dynamics. While the direct targets of kibdelones within this pathway have not yet been identified, a plausible signaling cascade can be proposed based on the observed phenotype.

This proposed pathway suggests that this compound or its analogs may interact with an unknown cellular target that modulates the activity of Rho GTPase regulators, such as Guanine nucleotide Exchange Factors (GEFs) or Guanine nucleotide Dissociation Inhibitors (GDIs). This dysregulation of Rho GTPase signaling would, in turn, affect downstream effectors like ROCK and LIMK, leading to altered cofilin activity and ultimately resulting in the observed disruption of the actin cytoskeleton.

Experimental Protocols

The following is a representative protocol for a cytotoxicity assay, the Sulforhodamine B (SRB) assay, which is widely used for in vitro anticancer drug screening and is similar to the methodology employed in the NCI-60 screen.

Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom microtiter plates

-

Test compound (this compound or analog) dissolved in DMSO

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Plating:

-

Harvest and count cells.

-

Plate cells in 96-well plates at the appropriate density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plates for 48-72 hours.

-

-

Cell Fixation:

-

Gently add 50 µL of cold 50% TCA to each well (final concentration 10%).

-

Incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

-

Staining:

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry.

-

-

Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plates for 5-10 minutes.

-

Read the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each compound concentration.

-

Plot the percentage of growth inhibition against the log of the compound concentration to determine the GI50 value.

-

Conclusion and Future Directions

This compound and its analogs represent a potent class of antiproliferative agents with a unique mechanism of action that involves the disruption of the actin cytoskeleton. The low nanomolar cytotoxicity and the retention of activity in simplified synthetic analogs make this scaffold an attractive starting point for the development of novel anticancer therapeutics.

Future research should focus on:

-

Target Identification: Elucidating the direct molecular target(s) of the kibdelones is crucial for a complete understanding of their mechanism of action.

-

Pathway Elucidation: Further investigation into the specific signaling nodes within the Rho GTPase pathway that are modulated by kibdelones will provide a more detailed picture of their cellular effects.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of promising kibdelone analogs.

The continued exploration of this fascinating class of natural products holds significant promise for the discovery of new and effective cancer therapies.

References

An In-Depth Technical Guide to the Production of Kibdelone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kibdelone A, a hexacyclic tetrahydroxanthone, is a potent anti-cancer agent produced by the rare actinomycete, Kibdelosporangium sp. This document provides a comprehensive technical overview of the producing organism and the fermentation conditions for the production of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to undertake and optimize the production of this promising therapeutic compound. This guide details the producing organism, fermentation methodologies, and proposes a putative biosynthetic pathway. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

The Producing Organism: Kibdelosporangium sp. MST-108465

This compound is a secondary metabolite produced by the actinomycete strain MST-108465, identified as a novel species of Kibdelosporangium. This strain was isolated from a soil sample collected in a timber woolshed 15 km north of Port Augusta in South Australia in 1996[1]. 16S rRNA analysis has shown that it belongs to the family Pseudonocardiaceae and has a 98% identity with Kibdelosporangium philippinense[1].

Fermentation Strategies for this compound Production

Initial studies have explored both liquid and solid-state fermentation for the production of this compound by Kibdelosporangium sp. MST-108465[1]. While both methods show promise, solid-state fermentation on barley grain has been reported to yield a higher concentration of kibdelone-like metabolites[1].

Liquid Fermentation

Preliminary liquid culture experiments have been conducted using International Streptomyces Project 2 (ISP2) medium and a rice flour-based medium[1]. The incubation was carried out at 28°C[1].

Table 1: Proposed Liquid Fermentation Media Composition

| Component | ISP2 Medium Concentration (g/L)[2][3][4] | Rice Flour Medium (Proposed) (g/L) |

| Yeast Extract | 4.0 | 5.0 |

| Malt Extract | 10.0 | - |

| Dextrose | 4.0 | - |

| Rice Flour | - | 20.0 |

| CaCO₃ | - | 2.0 |

| Trace Salts Solution | - | 1.0 mL |

| Distilled Water | to 1 L | to 1 L |

| pH | 7.0-7.4 | 7.0 |

Experimental Protocol: Liquid Fermentation

-

Inoculum Preparation: A well-sporulated culture of Kibdelosporangium sp. MST-108465 from an agar plate is used to inoculate a seed culture flask containing ISP2 broth. The seed culture is incubated at 28°C on a rotary shaker at 200 rpm for 3-5 days.

-

Production Culture: The production medium (either ISP2 or rice flour medium) is inoculated with 5-10% (v/v) of the seed culture.

-

Incubation: The production flasks are incubated at 28°C with continuous agitation (200-250 rpm) for 7-14 days.

-

Extraction and Analysis: The culture broth is centrifuged to separate the mycelium from the supernatant. The mycelium is extracted with methanol, and the supernatant is extracted with ethyl acetate. The extracts are then analyzed for this compound content using High-Performance Liquid Chromatography (HPLC).

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. ISP2 - ActinoBase [actinobase.org]

- 3. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Characterization of Actinobacteria from Algerian Sahara Soils with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Kibdelone A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Kibdelone A, a novel polyketide with potent anticancer activity. This document details the experimental methodologies, summarizes key quantitative data, and visualizes the proposed mechanisms of action to facilitate further research and development.

Introduction

Kibdelones are a family of hexacyclic tetrahydroxanthone natural products isolated from the rare Australian microbe Kibdelosporangium sp.[1]. This compound, along with its analogues Kibdelone B and C, has demonstrated significant and selective cytotoxicity against a panel of human tumor cell lines at nanomolar concentrations[2][3]. These compounds are of considerable interest in anticancer drug discovery due to their potent activity and novel mechanism of action, which is believed to involve the disruption of the actin cytoskeleton[3][4]. This guide synthesizes the available data on the initial cytotoxic evaluation of this compound and its derivatives.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and its analogues has been evaluated against various human cancer cell lines. The data, primarily presented as GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values, are summarized below.

Table 1: In Vitro Cytotoxicity of Kibdelone Analogues Against Various Cancer Cell Lines[3]

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| (+)-Kibdelone C | HCT116 | Colon Cancer | 3 - 5 |

| (-)-Kibdelone C | HCT116 | Colon Cancer | 3 - 5 |

| Methyl Kibdelone C | HCT116 | Colon Cancer | 3 - 5 |

Table 2: Growth Inhibition (GI50) of Kibdelones Against a Panel of Human Cancer Cell Lines[3]

| Compound | Cancer Type | GI50 (nM) |

| This compound-C | Lung, Colon, Ovarian, Prostate, Breast | < 5 |

Table 3: NCI-60 Cell Line Screening of this compound and its Analogue[5]

| Compound | Mean GI50 (nM) | Activity Status |

| This compound | Not explicitly stated, but previously tested | Active |

| OMe-Kibdelone A (Compound 35) | 3.2 | Equipotent with this compound |

| Simplified Analogue 30 | > 10,000 (10 µM) | Inactive |

| Simplified Analogue 31 | > 10,000 (10 µM) | Inactive |

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays used in the evaluation of this compound are provided below.

NCI-60 Sulforhodamine B (SRB) Assay

The National Cancer Institute's 60 human tumor cell line screen is a standardized method for assessing anticancer activity.

-

Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours at 37°C, 5% CO2.

-

Time-Zero Plates: After 24 hours, two plates for each cell line are fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition (Tz).

-

Compound Addition: this compound is solubilized in DMSO and diluted to the desired concentrations. Aliquots of the drug dilutions are added to the plates, which are then incubated for an additional 48 hours.

-

Cell Fixation: For adherent cells, the assay is terminated by adding 50 µl of cold 50% (w/v) TCA and incubating for 60 minutes at 4°C. For suspension cells, settled cells are fixed by adding 50 µl of 80% TCA.

-

Staining: The supernatant is discarded, and plates are washed five times with 1% acetic acid and air-dried. 100 µl of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid is added to each well and incubated for 10 minutes at room temperature.

-

Washing: Unbound dye is removed by washing five times with 1% acetic acid.

-

Solubilization and Absorbance Reading: Bound stain is solubilized with 10 mM Trizma base, and the absorbance is read at 515 nm.

Workflow for NCI-60 SRB Assay:

Figure 1: Experimental workflow for the NCI-60 Sulforhodamine B (SRB) cytotoxicity assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

Protocol:

-

Cell Plating: Seed cells in opaque-walled multiwell plates (e.g., 96-well or 384-well) at a desired density and incubate according to the standard protocol.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired exposure time (e.g., 72 hours).

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement: Record the luminescence using a plate reader.

Workflow for CellTiter-Glo® Assay:

Figure 2: Workflow for the CellTiter-Glo® luminescent cell viability assay.

Proposed Mechanism of Action: Disruption of the Actin Cytoskeleton and Induction of Apoptosis

While the precise molecular targets are still under investigation, cellular studies indicate that Kibdelone C and its derivatives disrupt the actin cytoskeleton without directly binding to actin or affecting its polymerization in vitro[3][4]. This disruption is a key event leading to the observed cytotoxicity. The subsequent cell death is likely mediated through apoptotic pathways, although the exact signaling cascade initiated by this compound-induced actin disruption is not yet fully elucidated.

A generalized pathway illustrating how disruption of the actin cytoskeleton can lead to apoptosis is presented below. This is a plausible mechanism for this compound's activity, though further research is needed to identify the specific protein interactions.

Figure 3: Proposed mechanism of this compound-induced cytotoxicity via actin disruption and apoptosis.

Conclusion

This compound is a potent cytotoxic agent with significant potential for development as an anticancer therapeutic. Its activity in the low nanomolar range against a broad spectrum of cancer cell lines is promising. The primary mechanism of action appears to be the disruption of the actin cytoskeleton, leading to apoptotic cell death. The detailed experimental protocols and compiled quantitative data in this guide provide a solid foundation for researchers to design further studies aimed at elucidating the precise molecular targets and signaling pathways involved in this compound's cytotoxicity, which will be crucial for its future clinical development.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. dctd.cancer.gov [dctd.cancer.gov]

- 3. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dctd.cancer.gov [dctd.cancer.gov]

- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Kibdelone A: A Technical Guide on its Potential as an Antiproliferative Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kibdelone A, a member of the polycyclic tetrahydroxanthone class of natural products, has emerged as a potent antiproliferative agent with significant potential for cancer therapeutic development. Isolated from the actinomycete Kibdelosporangium sp., this compound and its congeners, Kibdelone B and C, exhibit profound cytotoxic effects against a broad spectrum of human cancer cell lines at low nanomolar concentrations. This technical guide provides a comprehensive overview of the current understanding of this compound's antiproliferative properties, its mechanism of action, and detailed experimental protocols for its investigation. Notably, the Kibdelones are understood to interconvert under aerobic conditions, and thus much of the existing research on Kibdelone C is considered relevant to this compound's activity.

Antiproliferative Activity

This compound demonstrates potent growth-inhibitory activity against a diverse panel of human cancer cell lines. The antiproliferative effects are consistently observed in the low nanomolar range, highlighting its potential as a highly efficacious cytotoxic agent.

Table 1: Antiproliferative Activity of Kibdelones against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | GI₅₀ (nM) |

| This compound/B/C Mix | Lung | Various | < 5 |

| This compound/B/C Mix | Colon | Various | < 5 |

| This compound/B/C Mix | Ovarian | Various | < 5 |

| This compound/B/C Mix | Prostate | Various | < 5 |

| This compound/B/C Mix | Breast | Various | < 5 |

| Kibdelone C | Leukemia (SR) | Leukemia | < 1 |

| Kibdelone C | Renal (SN12C) | Renal Cell Carcinoma | < 1 |

Data compiled from multiple sources indicating the potent and broad-spectrum activity of the kibdelone family of compounds. Due to the interconversion of Kibdelones A, B, and C, their activities are often reported collectively.[1][2]

Table 2: IC₅₀ Values of Kibdelone C and its Analogs

| Compound | HCT116 (Colon Cancer) IC₅₀ (nM) |

| (+)-Kibdelone C | 3 - 5 |

| (-)-Kibdelone C | 3 - 5 |

| Methyl Kibdelone C (57) | 3 - 5 |

This data for Kibdelone C, a close analogue and potential precursor of this compound, further supports the low nanomolar cytotoxicity of this class of compounds.[2]

Mechanism of Action

Current research indicates that the primary mechanism of action for the antiproliferative effects of the kibdelone family is not DNA intercalation, a common mechanism for polycyclic aromatic compounds. Instead, evidence points towards the disruption of the actin cytoskeleton.

Exclusion of DNA Interaction

Experiments have shown that the cytotoxicity of kibdelones is not diminished by the presence of exogenous DNA, which would typically compete for binding with a DNA-intercalating agent. This suggests that this compound's mode of action is independent of direct DNA interaction.[1][2]

Disruption of the Actin Cytoskeleton

Studies on Kibdelone C and its simplified derivatives have revealed that these compounds disrupt the cellular actin cytoskeleton. This disruption occurs without direct binding to actin or affecting its polymerization in vitro, suggesting an indirect mechanism of action on actin dynamics.[2]

Signaling Pathways

While the precise signaling cascade initiated by this compound is still under investigation, its induction of apoptosis and disruption of the actin cytoskeleton suggest the involvement of key regulatory pathways controlling cell death and cellular architecture. A plausible signaling pathway is proposed below, integrating known mechanisms of apoptosis induction.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antiproliferative potential of this compound.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[3]

-

Formazan Formation: Incubate the plate for 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[3]

-

Solubilization: Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Western Blot for Caspase Cleavage)

This technique is used to detect the cleavage of caspases, a hallmark of apoptosis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Kibdelone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelone A is a member of the polycyclic xanthone family of natural products, which are characterized by a highly oxygenated, hexacyclic framework.[1] Isolated from a rare Australian soil actinomycete, Kibdelosporangium sp., the kibdelones have garnered significant attention due to their potent biological activities.[2][3] These compounds, including this compound, exhibit potent and selective cytotoxicity against a variety of human tumor cell lines, as well as significant antibacterial and nematocidal properties.[1][3]

The complex and intriguing molecular architecture of the kibdelones, featuring a chlorinated isoquinolinone and a stereochemically rich tetrahydroxanthone moiety, presents a formidable synthetic challenge.[4][5] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthetic methodologies, and insights into its biological mechanism of action.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is crucial for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Reference |

| Molecular Formula | C29H24ClNO10 | [3] |

| Formula Weight | 582.0 g/mol | [3] |

| CAS Number | 934464-77-4 | [3] |

| Appearance | A solid | [3] |

| Origin | Bacterium / Kibdelosporangium sp. | [3][6] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [3][6] |

| Storage Stability | ≥ 4 years at -20°C | [3][6] |

Structural Identifiers:

-

SMILES: O=C1N(C)C(CCC)=C(Cl)C2=C1C(C3=C4C(C(OC)=C(C(C5=O)=C4O)OC6=C5--INVALID-LINK----INVALID-LINK--C[C@@H]6O)=CC=C3C2=O)=O[3]

-

InChI Key: VXXQRIDYOXHDCN-MZFXBISCSA-N[3]

Spectroscopic Data

Detailed spectroscopic data, including 1H and 13C NMR spectra, are essential for the structural confirmation of this compound. While the specific peak assignments are not detailed in the provided search results, it is noted that copies of the 1H and 13C NMR spectra for all new compounds related to its synthesis are available free of charge via the internet from the American Chemical Society (ACS) publications.[7] Researchers requiring this data should consult the supporting information of the relevant publications on the total synthesis of this compound.

Experimental Protocols: Synthesis of this compound

The total synthesis of this compound has been accomplished through various innovative strategies. A key challenge in its synthesis is the construction of the complex hexacyclic core.[8]

Key Synthetic Strategy: Photochemical Electrocyclization

One successful approach involves an iodine-mediated oxidative photochemical electrocyclization for the construction of the core ABCD ring moiety.[7][8][9] This is followed by further steps to complete the hexacyclic structure.

Experimental Workflow: Iodine-Mediated Photochemical Cyclization

References

- 1. Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 6. caymanchem.com [caymanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue [agris.fao.org]

Initial In Vitro Evaluation of Kibdelone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kibdelone A, a member of the polycyclic xanthone family of natural products, has demonstrated significant potential as an antiproliferative agent. Initial in vitro evaluations have revealed potent cytotoxic activity against a range of human cancer cell lines, with GI50 values frequently observed in the low nanomolar range. While the precise mechanism of action is yet to be fully elucidated, compelling evidence points towards the disruption of the actin cytoskeleton as a primary mode of its anticancer effects. This technical guide provides a comprehensive overview of the initial in vitro evaluation of this compound, consolidating available quantitative data, detailing key experimental protocols, and visualizing the implicated biological pathways.

Biological Activity and Cytotoxicity

This compound exhibits potent growth-inhibitory effects across a diverse panel of human cancer cell lines. The National Cancer Institute (NCI) has evaluated numerous compounds through its 60-cell line screening program, and while a specific dataset for this compound under an official NSC number is not publicly available, literature reports consistently highlight its low nanomolar efficacy. The cytotoxic activity is believed to be associated with its complex hexacyclic structure, particularly the C-7 substituted tetrahydroxanthone pharmacophore.

NCI-60 Human Tumor Cell Line Screening

The NCI-60 screen is a pivotal tool for the initial assessment of anticancer agents. It utilizes a panel of 60 human tumor cell lines, representing nine different cancer types, to assess the growth inhibition potential of a compound. The standard assay for this screening is the Sulforhodamine B (SRB) assay.

Table 1: Representative GI50 Values for Kibdelone Congeners against Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound (GI50, nM) | Kibdelone C (GI50, nM) |

| Various | Lung, Colon, Ovarian, Prostate, Breast, etc. | < 5 | < 5 |

Note: Specific GI50 values for this compound across the full NCI-60 panel are not publicly consolidated. The data presented is based on literature reports for the Kibdelone class of compounds, which indicates consistent low nanomolar activity.

Postulated Mechanism of Action: Disruption of the Actin Cytoskeleton

Preliminary studies on the mechanism of action of the kibdelone family, particularly Kibdelone C, have ruled out common modes of cytotoxicity such as DNA intercalation and topoisomerase inhibition. Instead, these compounds induce profound alterations to the actin cytoskeleton. However, in vitro studies have shown that they do not directly inhibit actin polymerization. This suggests an indirect mechanism of action, possibly through the modulation of signaling pathways that regulate actin dynamics.

The Actin Cytoskeleton and its Regulators

The actin cytoskeleton is a dynamic network of filaments essential for various cellular processes, including cell motility, shape, and division. Its remodeling is tightly controlled by a complex network of signaling pathways, with the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) playing a central role. These GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.

Downstream effectors of Rho GTPases, such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), further regulate the actin cytoskeleton by phosphorylating key actin-binding proteins like cofilin. Cofilin is a crucial protein that promotes the disassembly of actin filaments. Its activity is inhibited by phosphorylation.

While direct interaction of this compound with these specific proteins has not yet been demonstrated, its observed effects on the actin cytoskeleton strongly suggest interference with one or more of these regulatory pathways.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Plating: Seed cells in 96-well microtiter plates at the appropriate density and incubate for 24 hours.

-

Compound Treatment: Add this compound at various concentrations to the wells and incubate for a further 48-72 hours.

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Actin Depolymerization Assay (General Protocol)

This assay measures the ability of a compound to induce the depolymerization of pre-formed actin filaments.

Protocol:

-

Actin Polymerization: Prepare a solution of pyrene-labeled G-actin, which fluoresces upon polymerization into F-actin. Induce polymerization by adding a polymerization buffer.

-

Compound Addition: Once the fluorescence signal stabilizes (indicating F-actin formation), add this compound at the desired concentration.

-

Fluorescence Monitoring: Monitor the fluorescence over time. A decrease in fluorescence indicates actin depolymerization.

-

Controls: Include a vehicle control (e.g., DMSO) and a known actin-depolymerizing agent (e.g., latrunculin A) as negative and positive controls, respectively.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the in vitro evaluation of this compound.

Signaling Pathway

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Kibdelone A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the total synthesis of (+)-Kibdelone A, a potent cytotoxic agent. The synthesis described herein is based on the enantioselective total synthesis reported by Porco and coworkers.[1][2][3][4][5] This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis and evaluation of complex natural products.

Introduction

Kibdelones are a family of polycyclic xanthone natural products that exhibit significant cytotoxic activity against a range of human cancer cell lines.[6][7][8][9] Structurally, they feature a hexacyclic core with a tetrahydroxanthone moiety. The complex architecture and potent biological activity of kibdelones, particularly (+)-Kibdelone A, have made them attractive targets for total synthesis. Synthetic access to these molecules is crucial for further biological evaluation, mechanism of action studies, and the development of novel anticancer agents.[8]

The synthetic strategy highlighted here employs a convergent approach, featuring key reactions such as an In(III)-catalyzed arylation, an iodine-mediated oxidative photochemical electrocyclization to construct the ABCD ring system, and enzymatic dihydroxylation to prepare the F-ring fragment.[1][2][3][4][5]

Retrosynthetic Analysis

The retrosynthetic analysis for (+)-Kibdelone A reveals a convergent strategy. The molecule is disconnected into two key fragments: the ABCD ring system and the F-ring. The tetrahydroxanthone core is formed through a crucial oxa-Michael/Friedel-Crafts cyclization.

Caption: Retrosynthetic analysis of (+)-Kibdelone A.

Synthesis of Key Fragments

ABCD Ring System Synthesis

The construction of the ABCD ring system involves a key In(III)-catalyzed arylation of a heterocyclic quinone monoketal followed by an iodine-mediated oxidative photochemical electrocyclization.[1][3][4]

Caption: Synthesis of the ABCD ring system of Kibdelone A.

F-Ring Fragment Synthesis

The chiral F-ring fragment is synthesized from methyl 2-halobenzoates using enzymatic dihydroxylation, which establishes the required stereochemistry.[1][3][4]

Caption: Synthesis of the activated F-ring fragment.

Key Experimental Protocols

Protocol 1: In(III)-Catalyzed Arylation for Biaryl Formation

This protocol describes the formation of the alkynyl biaryl intermediate, a crucial step in the synthesis of the ABCD ring system.

Materials:

-

Quinone monoketal

-

Aryl alkyne

-

Indium(III) chloride (InCl3)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

1,2-Dichloroethane (DCE)

-

Argon atmosphere

Procedure:

-

To a solution of the quinone monoketal in a 10:1 mixture of HFIP/DCE, add the aryl alkyne.

-

Add a catalytic amount of InCl3 to the mixture.

-

Stir the reaction under an argon atmosphere at room temperature until completion (monitored by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired alkynyl biaryl.

Protocol 2: Oxidative Photochemical Electrocyclization

This protocol details the construction of the phenanthrene core of the ABCD ring system.

Materials:

-

Alkynyl biaryl intermediate

-

Iodine (I2)

-

Photoreactor (e.g., with a medium-pressure mercury lamp)

-

Oxygen

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the alkynyl biaryl intermediate in a suitable solvent (e.g., DCM) in a photoreactor vessel.

-

Add a catalytic amount of iodine.

-

Irradiate the solution with a medium-pressure mercury lamp while bubbling oxygen through the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion of the photocyclization, treat the reaction mixture with DDQ to effect oxidation.

-

Quench the reaction and purify the product by flash column chromatography.

Protocol 3: Final Deprotection and Oxidation to (+)-Kibdelone A

This protocol describes the final steps to yield (+)-Kibdelone A.

Materials:

-

Acetonide-protected this compound precursor

-

Ceric ammonium nitrate (CAN)

-

Acetonitrile (CH3CN)

-

Water

Procedure:

-

Dissolve the acetonide-protected precursor in a mixture of acetonitrile and water.

-

Cool the solution in an ice bath.

-

Add a solution of CAN in water dropwise to the cooled solution.

-

Stir the reaction at 0 °C and monitor by TLC. The pH of the final CAN oxidation should be carefully controlled to avoid over-oxidation.[1]

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford (+)-Kibdelone A.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the total synthesis of (+)-Kibdelone A.

| Step | Reactants | Product | Yield (%) | Reference |

| In(III)-Catalyzed Arylation | Quinone monoketal, Aryl alkyne | Alkynyl Biaryl | ~69% | [1] |

| One-pot Oxa-Michael/Friedel-Crafts | Monomethoxy phloroglucinol, HFIP ester | Tetrahydroxanthone | ~50-60% | [1] |

| Final Deprotection and Oxidation | Acetonide-protected precursor, CAN | (+)-Kibdelone A | Good | [1][4] |

| Biaryl formation (AuCl3 catalyzed) | Quinone monoketal (9), Aryl alkyne (10) | Alkynyl biaryl (7) | 62% | [4] |

Conclusion

This application note provides a comprehensive overview and detailed protocols for the total synthesis of (+)-Kibdelone A. The described synthetic route offers a viable pathway for accessing this complex and biologically important natural product. The provided methodologies and data can serve as a valuable resource for researchers engaged in the synthesis of complex molecules for drug discovery and development. Further studies on the synthesis of Kibdelone analogs and their biological activities are ongoing.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue [agris.fao.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kibdelone A in Cell-Based Cancer Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelone A is a member of the polycyclic xanthone family of natural products, which have demonstrated significant potential as antiproliferative agents.[1] The kibdelones, including this compound, B, and C, exhibit potent cytotoxic effects against a variety of human cancer cell lines at low nanomolar concentrations.[1][2] Notably, Kibdelone C can spontaneously oxidize to this compound and B under aerobic conditions, suggesting a potential for interconversion within biological systems.[2] While the precise mechanism of action is still under investigation, initial studies have indicated that the cytotoxic effects of the kibdelone family are not a result of DNA intercalation or topoisomerase inhibition.[2] There is emerging evidence that these compounds may exert their effects through interactions with the cellular cytoskeleton.[2]

These application notes provide a comprehensive overview of the use of this compound in cell-based cancer assays, including a summary of its cytotoxic activity and detailed protocols for key experimental procedures.

Data Presentation

The kibdelones have shown broad-spectrum cytotoxic activity across numerous cancer cell lines. The following table summarizes the available quantitative data on the potency of this compound and its close analogs.

| Compound | Cancer Cell Line(s) | Assay Type | Potency (GI₅₀/IC₅₀) | Reference(s) |

| Kibdelones (A, B, C) | Panel of human cancer cell lines (including lung, colon, ovarian, prostate, breast) | Growth Inhibition | < 5 nM | [2] |

| Kibdelone C | HCT116 (Colon Cancer) | Viability (unspecified) | 3 - 5 nM | [2] |

Note: GI₅₀ (50% Growth Inhibition) is the concentration of the drug that causes a 50% reduction in cell growth. IC₅₀ (50% Inhibitory Concentration) is the concentration of the drug that inhibits a specific biological or biochemical function by 50%.

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the anticancer effects of this compound.

Cell Viability/Cytotoxicity Assay (MTT or SRB Assay)

This protocol outlines the measurement of cell viability in response to this compound treatment using either the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.

Materials:

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS) or SRB solution (0.4% w/v in 1% acetic acid)

-

Solubilization buffer (e.g., DMSO or a 10% SDS in 0.01 M HCl solution for MTT)

-

Tris buffer (for SRB)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

-

Assay Procedure:

-

For MTT Assay:

-

Add 10 µL of MTT reagent to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

For SRB Assay:

-

Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Wash the plate five times with slow-running tap water and allow it to air dry.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

-

Quickly rinse the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound stain.

-

Shake the plate for 5 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound to determine the GI₅₀ or IC₅₀ value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

This compound stock solution

-

Human cancer cell line of interest

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

-

Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Visualizations

Experimental Workflow

Caption: Workflow for determining the cytotoxicity of this compound.

Proposed Mechanism of Action

Caption: Proposed mechanism involving cytoskeletal disruption.

Logical Flow of Cellular Effects

References

Application Notes and Protocols for In Vivo Evaluation of Kibdelone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelones are a class of polycyclic tetrahydroxanthone natural products that have demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines in the low nanomolar range.[1][2][3][4] In particular, Kibdelone A has emerged as a promising anti-cancer agent. Preclinical in vitro studies suggest that the mechanism of action for kibdelones involves the disruption of the actin cytoskeleton, a critical component for cell structure, motility, and division.[1][5] Unlike many cytotoxic agents that target DNA or topoisomerases, kibdelones appear to induce apoptosis through a distinct pathway linked to actin dynamics, presenting a novel therapeutic opportunity.[1][5]

These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound, focusing on experimental design, detailed protocols for efficacy and pharmacodynamic studies, and methods for assessing its on-target effects within a tumor microenvironment. The protocols are centered around a human renal cell carcinoma xenograft model, leveraging the known sensitivity of this cancer type to kibdelones.

Preclinical In Vivo Experimental Design

A well-structured in vivo study is critical to assess the therapeutic potential of this compound. The following experimental design outlines a standard approach, starting with a dose-finding study to establish safety and tolerability, followed by an efficacy study in a tumor-bearing mouse model.

Animal Model Selection

The selection of an appropriate animal model is fundamental for cancer research.[6][7][8] For initial in vivo studies of this compound, the use of immunodeficient mice bearing human tumor xenografts is recommended. This approach allows for the evaluation of the compound's direct anti-tumor activity.

-

Animal Strain: Athymic Nude (Foxn1nu) or Severe Combined Immunodeficient (SCID) mice are suitable choices due to their compromised immune systems, which allow for the growth of human tumor cells.[6]

-

Cell Line: The SN12C human renal cell carcinoma cell line is recommended for establishing xenografts. This cell line has been shown to be highly sensitive to kibdelones (GI50 < 1 nM) and is known to form solid tumors in vivo.[2][9][10]

Formulation and Dosing of this compound

As a polycyclic aromatic compound, this compound is expected to have low aqueous solubility. Therefore, a suitable formulation is necessary for in vivo administration.

-

Formulation Strategy: A common approach for hydrophobic drugs is to use a vehicle such as a mixture of DMSO, Cremophor EL (or a similar solubilizing agent like Kolliphor® EL), and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity. Lyophilization with a suitable carrier can also be explored to create a more soluble formulation.[11]

-

Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are standard routes for preclinical anti-cancer drug evaluation. The choice may depend on the final formulation and the desired pharmacokinetic profile.

-

Dose Finding (Maximum Tolerated Dose - MTD) Study: Before initiating efficacy studies, an MTD study is essential to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[6][12][13] This is a critical first step for any new compound moving into in vivo testing.[6]

Experimental Workflow Diagram

Experimental Protocols

Protocol for Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, Cremophor EL, Saline)

-

Athymic Nude mice (female, 6-8 weeks old)

-

Sterile syringes and needles

-

Animal balance

Procedure:

-

Animal Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

-

Formulation Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions for the different dose groups.

-

Group Assignment: Randomly assign mice to different dose groups (e.g., 5, 10, 20, 40 mg/kg) and a vehicle control group (n=3-5 mice per group).

-